![molecular formula C10H13ClF3N B1423459 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 79314-52-6](/img/structure/B1423459.png)

2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride

Overview

Description

Scientific Research Applications

Solubility Analysis in Supercritical Fluids

The solubility of fluoxetine hydrochloride, which shares a similar structural motif with 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride, in supercritical carbon dioxide has been studied. This research is crucial in the pharmaceutical industry for determining equipment size in supercritical fluid-based technologies. The study found that solubility increases with pressure, while temperature effects are more complex. The solubility data were modeled, providing insights into the physical properties and interactions of such compounds in supercritical fluids (Hezave et al., 2013).

Drug Delivery Systems

Research involving chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound related to this compound, highlights the development of new pH- and thermo-responsive hydrogels. These hydrogels exhibit controlled drug release behaviors, which can be manipulated by changing the pH and temperature. Such materials could be essential for targeted drug delivery, potentially improving the bioavailability and systemic delivery of drugs (Karimi et al., 2018).

Synthesis of Structurally Diverse Libraries

The use of related compounds in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the synthetic utility of this compound derivatives. Such methodologies allow for the creation of various derivatives, expanding the chemical space for drug discovery and other applications (Roman, 2013).

Analytical Chemistry Applications

The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines, which simplifies their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F NMR, demonstrates the analytical applications of trifluoromethyl phenyl compounds. This approach improves the detection and quantification of biogenic amines in beverages, showcasing the potential of related compounds in analytical chemistry (Jastrzębska et al., 2018).

Polymer Modification for Medical Applications

Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlights the potential of this compound derivatives in creating polymers with enhanced properties. Such modified polymers exhibit increased thermal stability and significant biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as fluoxetine, have been shown to interact with serotonin reuptake pumps, causing inhibition of serotonin uptake and release of serotonin .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . For instance, fluoxetine, a structurally similar compound, increases the concentration of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .

Biochemical Pathways

Compounds with similar structures have been shown to enhance serotonergic transmission in the centers of feeding behavior located in the hypothalamus .

Result of Action

Similar compounds have been shown to suppress appetite for carbohydrates by enhancing serotonergic transmission in the hypothalamus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride . .

Properties

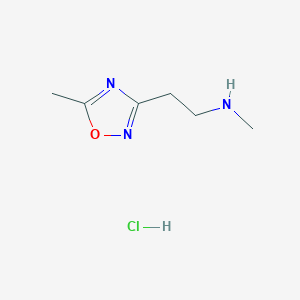

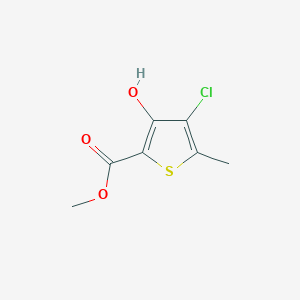

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBGLGYGCYTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79314-52-6 | |

| Record name | Benzeneethanamine, β-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79314-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)

![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)

![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)